molecular formula C29H46N2O2 B13411163 N-(2-Aminoethyl) Cyclopamine

N-(2-Aminoethyl) Cyclopamine

Cat. No.: B13411163
M. Wt: 454.7 g/mol
InChI Key: QCFBFPHBSKOKSL-QBWUJNPXSA-N
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Preparation Methods

N-(2-Aminoethyl) Cyclopamine can be synthesized using various methods. One common synthetic route involves the reduction of a precursor compound with lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions for 3 hours. The reaction is then quenched with water and aqueous potassium hydroxide, followed by extraction with chloroform and purification by flash chromatography . This method yields the compound as a colorless oil with an 88% yield .

Chemical Reactions Analysis

N-(2-Aminoethyl) Cyclopamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride for reduction and various organic solvents like THF and chloroform for extraction and purification . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Aminoethyl) Cyclopamine has several scientific research applications:

Comparison with Similar Compounds

N-(2-Aminoethyl) Cyclopamine is unique compared to other Cyclopamine derivatives due to its aminoethyl group, which enhances its biological activity and specificity. Similar compounds include:

These compounds share a common mechanism of action but differ in their potency, specificity, and potential therapeutic applications.

Biological Activity

N-(2-Aminoethyl) Cyclopamine, also known as KAAD-Cyclopamine, is a potent analog of cyclopamine that specifically targets the Hedgehog (Hh) signaling pathway. This compound has garnered attention due to its significant biological activities, particularly in cancer research and developmental biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

This compound functions primarily as an inhibitor of the Smoothened (SMO) receptor, a critical component in the Hh signaling pathway. The Hh pathway is essential for embryonic development and tissue patterning but can become aberrantly activated in various cancers.

  • Binding Affinity : this compound binds directly to the heptahelical bundle of SMO, preventing its activation and subsequent downstream signaling. This binding has been shown to promote the exit of SMO from the endoplasmic reticulum, thereby inhibiting its function in Hh signaling pathways .
  • Inhibition of Tumor Growth : Research indicates that KAAD-Cyclopamine effectively suppresses tumor growth in various cancer models. For instance, in human glioma cells, it sensitizes cells to TRAIL-induced apoptosis and inhibits growth by targeting oncogenic SMO .

Biological Activity in Cancer Models

The biological activity of this compound has been evaluated in several cancer types, demonstrating its potential as an anti-cancer agent.

  • Breast Cancer : In studies involving inflammatory breast cancer cell lines, KAAD-Cyclopamine effectively downregulated GLI1 expression, a marker for Hh pathway activation. This downregulation correlated with reduced cell viability and proliferation .
  • Hepatocellular Carcinoma : In Hep3B cells, KAAD-Cyclopamine inhibited Hh signaling activity by 50%, leading to a significant reduction in the expression of the oncogene c-myc and an impressive 94% decrease in cell growth rate .
  • Medulloblastoma : KAAD-Cyclopamine has shown efficacy in inducing rapid cell death in human medulloblastoma models, further supporting its role as a potential therapeutic agent against Hh-dependent tumors .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:

Study Cancer Type Findings
GliomaSensitized cells to TRAIL-induced apoptosis; inhibited growth.
Breast CancerDownregulated GLI1; reduced cell viability.
Hepatocellular CarcinomaInhibited oncogenic SMO; decreased c-myc expression by 8-fold.

Toxicity and Side Effects

While this compound exhibits potent biological activity against cancer cells, it is crucial to assess its toxicity profile. The compound has demonstrated an IC50 value of approximately 20 nM in Shh-LIGHT2 assays, indicating high potency with relatively low toxicity compared to other chemotherapeutics . However, careful consideration must be given to potential side effects arising from systemic administration.

Properties

Molecular Formula

C29H46N2O2

Molecular Weight

454.7 g/mol

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

InChI

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19+,21-,22-,23-,25-,26+,27-,28-,29-/m0/s1

InChI Key

QCFBFPHBSKOKSL-QBWUJNPXSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)N(C1)CCN

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN

Origin of Product

United States

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